molecular formula C11H19F2NO3 B1376385 Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1303973-24-1

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1376385
CAS No.: 1303973-24-1
M. Wt: 251.27 g/mol
InChI Key: QUZQGMWILDEHEY-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₁H₁₉F₂NO₃ It is characterized by the presence of a piperidine ring substituted with difluoromethyl and hydroxymethyl groups, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (4,4-difluoropiperidin-3-yl)methanol and di-tert-butyl dicarbonate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

    Procedure: The (4,4-difluoropiperidin-3-yl)methanol is reacted with di-tert-butyl dicarbonate in the presence of a base. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

    Purification: The crude product is purified by column chromatography to yield this compound as a white solid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group under specific conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of 4,4-difluoro-3-formylpiperidine-1-carboxylate or 4,4-difluoro-3-carboxypiperidine-1-carboxylate.

    Reduction: Formation of 4,4-difluoro-3-(methyl)piperidine-1-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Fluorinated Compounds: Its difluoromethyl group makes it a valuable intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Probes: Used in the design of probes for studying biological processes involving piperidine derivatives.

Industry

    Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties.

    Agrochemicals: Employed in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4,4-difluoro-3-(aminomethyl)piperidine-1-carboxylate
  • Tert-butyl 4,4-difluoro-3-(methyl)piperidine-1-carboxylate
  • Tert-butyl 4,4-difluoro-3-(formyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both a difluoromethyl and a hydroxymethyl group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h8,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZQGMWILDEHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303973-24-1
Record name tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate
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